

Solubility Profile of N-Methyl-4-nitrobenzamide: A Technical Guide

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Compound of Interest

Compound Name: *N-Methyl-4-nitrobenzamide*

Cat. No.: *B1296485*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **N-Methyl-4-nitrobenzamide** in common organic solvents. Due to the limited availability of specific quantitative solubility data for **N-Methyl-4-nitrobenzamide** in publicly accessible literature, this document presents available qualitative information and leverages comprehensive quantitative data for the closely related compound, p-nitrobenzamide, to provide valuable insights for researchers. The methodologies for solubility determination are also detailed to facilitate further investigation.

Introduction to N-Methyl-4-nitrobenzamide

N-Methyl-4-nitrobenzamide is a chemical compound with the molecular formula $C_8H_8N_2O_3$. Its structure consists of a benzamide core with a methyl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring. Understanding its solubility is crucial for various applications in research and development, including reaction chemistry, purification, and formulation development.

Solubility Data

Qualitative Solubility of a Related Compound: N,N-dimethyl-4-nitrobenzamide

While specific data for **N-Methyl-4-nitrobenzamide** is scarce, qualitative solubility information for the closely related N,N-dimethyl-4-nitrobenzamide indicates that it is slightly soluble in chloroform and methanol upon heating. This suggests that **N-Methyl-4-nitrobenzamide** may also exhibit some solubility in polar protic and chlorinated solvents, likely enhanced by an increase in temperature.

Quantitative Solubility of p-Nitrobenzamide (A Closely Related Compound)

In the absence of comprehensive quantitative data for **N-Methyl-4-nitrobenzamide**, the solubility of p-nitrobenzamide, a structurally similar compound lacking the N-methyl group, can serve as a useful reference point. The following table summarizes the mole fraction solubility of p-nitrobenzamide in twelve common organic solvents at various temperatures, as determined by the shake-flask method.

Table 1: Mole Fraction Solubility of p-Nitrobenzamide in Various Solvents at Different Temperatures (K)

Temperature (K)	Water (10 ⁵ * x)	Methanol (10 ³ * x)	Ethanol (10 ³ * x)	n-Propanol (10 ³ * x)	Isopropanol (10 ³ * x)	n-Butanol (10 ³ * x)	Ethyl Acetate (10 ³ * x)	Acetonitrile (10 ³ * x)	Dimethylformamide (DMF) (10 ² * x)	Dimethyl Sulfoxide (DMSO) (10 ² * x)
283.15	1.02	1.83	2.51	2.15	2.33	1.95	4.35	1.98	2.15	2.55
288.15	1.23	2.25	3.05	2.61	2.81	2.36	5.28	2.39	2.58	3.05
293.15	1.48	2.75	3.71	3.16	3.39	2.85	6.40	2.88	3.09	3.65
298.15	1.79	3.35	4.51	3.83	4.09	3.44	7.73	3.48	3.71	4.37
303.15	2.16	4.07	5.48	4.64	4.94	4.15	9.34	4.19	4.45	5.23
308.15	2.61	4.93	6.64	5.62	5.97	5.01	11.28	5.06	5.34	6.27
313.15	3.14	5.96	8.04	6.80	7.22	6.06	13.62	6.10	6.41	7.52
318.15	3.78	7.21	9.71	8.21	8.71	7.31	16.42	7.34	7.69	9.01
323.15	4.55	8.71	11.71	9.90	10.49	8.81	19.81	8.84	9.22	10.80
328.15	5.47	10.51	14.12	11.93	12.63	10.61	23.86	10.64	11.06	12.94

Disclaimer: The data presented in Table 1 is for the related compound p-nitrobenzamide and should be used as an estimation for the solubility of **N-Methyl-4-nitrobenzamide** with caution.

Experimental verification is highly recommended.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like **N-Methyl-4-nitrobenzamide** in various organic solvents, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of a solid compound in a solvent at various temperatures.

Materials and Apparatus:

- **N-Methyl-4-nitrobenzamide** (or the compound of interest)
- A selection of high-purity organic solvents
- Jacketed glass vessel with a magnetic stirrer
- Thermostatic water bath
- Analytical balance (± 0.0001 g)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for concentration measurement
- Syringes with filters (e.g., $0.45\ \mu\text{m}$)
- Volumetric flasks and pipettes

Procedure:

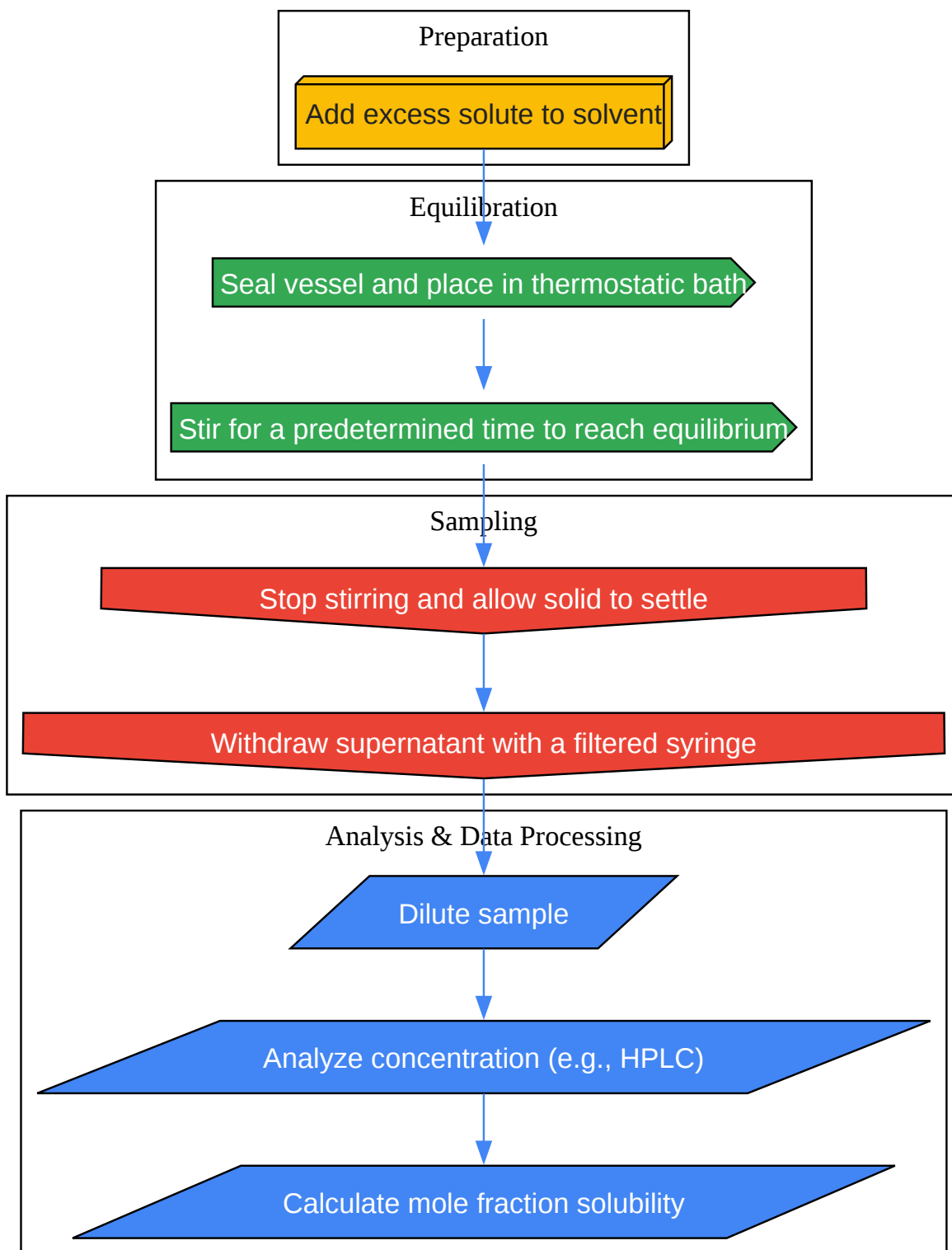
- **Preparation:** An excess amount of the solid solute (**N-Methyl-4-nitrobenzamide**) is added to a known volume of the selected solvent in the jacketed glass vessel.
- **Equilibration:** The vessel is sealed and placed in the thermostatic water bath set to the desired temperature. The mixture is stirred continuously to facilitate the dissolution process

and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

- **Sampling:** Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter to remove any solid particles.
- **Analysis:** The collected sample is immediately diluted with a suitable solvent to prevent precipitation. The concentration of the solute in the diluted sample is then determined using a calibrated analytical method, such as HPLC.
- **Data Calculation:** The mole fraction solubility (x) is calculated from the measured concentration.
- **Temperature Variation:** The process is repeated at different temperatures to determine the temperature dependence of the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.



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Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for **N-Methyl-4-nitrobenzamide** remains elusive in the surveyed literature, this guide provides a framework for researchers by presenting qualitative data for a related compound and comprehensive quantitative data for the structurally similar p-nitrobenzamide. The provided experimental protocol for the shake-flask method offers a robust starting point for determining the precise solubility of **N-Methyl-4-nitrobenzamide** in various organic solvents, which is essential for its effective use in scientific and industrial applications. It is strongly recommended that experimental verification be conducted to obtain accurate solubility data for the specific compound of interest.

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